Monomelittoside

Übersicht

Beschreibung

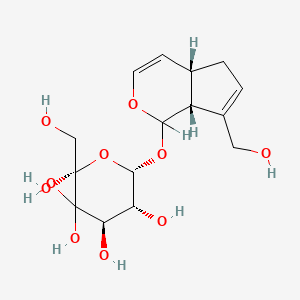

Danmelittoside is a type of compound known as an iridoid . It is derived from the herbs of Rehmannia glutinosa . The molecular formula of Danmelittoside is C15H22O10 .

Molecular Structure Analysis

The molecular structure of Danmelittoside consists of 15 carbon atoms, 22 hydrogen atoms, and 10 oxygen atoms . The molecular weight is 362.33 g/mol . More detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Danmelittoside is a powder . It has a molecular weight of 362.33 g/mol . It is soluble in DMSO, Pyridine, Methanol, and Ethanol . The compound should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Wirkmechanismus

Target of Action

Monomelittoside, also known as Danmelittoside, is a type of monoterpene . Monoterpenes are known to have cytotoxic activity in a wide variety of tumor cell lines . .

Mode of Action

Monoterpenes, including this compound, appear to exert their effect by inducing apoptosis caused by oxidative stress . This means they interact with their targets, likely cancer cells, and induce programmed cell death. This is a key mechanism in controlling the growth and spread of cancer cells.

Biochemical Pathways

Monoterpenes are synthesized from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The classical pathway for monoterpene biosynthesis involves a member of the terpene synthase class of enzymes that converts its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products through an electrophilic reaction mechanism . This process may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Pharmacokinetics

It is generally recognized that a drug-like molecule should satisfy lipinski’s rule and show a balance between lipophilicity and hydrophilicity

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the growth and spread of these cells, which is beneficial in the treatment of cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of monoterpenes . Factors such as light, temperature, carbon dioxide (CO2), ozone (O3), soil moisture, and nutrient availability are known to influence monoterpene emissions rates

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Danmelittoside in lab experiments is that it is a natural product that has been extracted from a renewable source. Additionally, it has been found to have low toxicity and high bioavailability. However, one of the limitations of using Danmelittoside in lab experiments is that it is a complex molecule that requires specialized equipment and expertise to synthesize and analyze.

Zukünftige Richtungen

There are several future directions for research on Danmelittoside. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the exploration of its potential therapeutic applications in other fields of science, such as neurology and cardiology. Additionally, there is a need for further studies on the mechanism of action of Danmelittoside and its potential side effects.

Wissenschaftliche Forschungsanwendungen

Monomelittoside, auch bekannt als Danmelittoside, ist eine Verbindung mit mehreren potenziellen Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine umfassende Analyse mit Schwerpunkt auf einzigartigen Anwendungen in verschiedenen Bereichen:

Anwendungen in der Bioabbaubaren Materialforschung

Danmelittoside wurde für seinen Einsatz in bioabbaubaren Materialien anerkannt, die für verschiedene Industrien von entscheidender Bedeutung sind. Diese Materialien können als:

Anwendungen in der Medizinischen Forschung

Als Flavonoidglykosid, das aus dem Gift der Chinesischen Honigbiene gewonnen wird, zeigt this compound mehrere medizinische Eigenschaften:

- Antidiabetisch: Das Potenzial der Verbindung zur Behandlung von Diabetes macht sie zu einem interessanten Forschungsobjekt im Bereich der Stoffwechselstörungen .

Anwendungen in der Kosmetikindustrie

Monoterpene und ihre Derivate, wie this compound, werden aufgrund ihrer aromatischen Eigenschaften und ihres Potenzials für die Hautpflege häufig als Zusatzstoffe in Kosmetika verwendet .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHRUHMGDQLMBZ-KRWIWSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

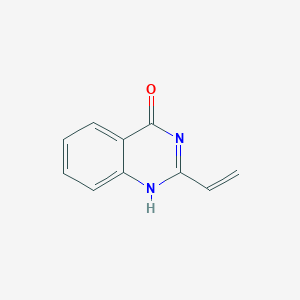

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)